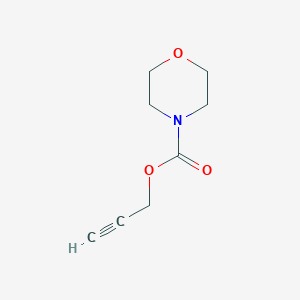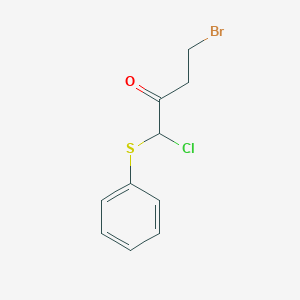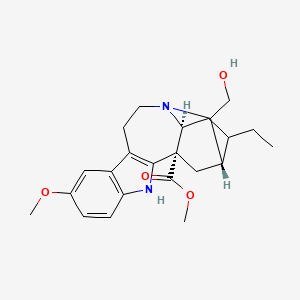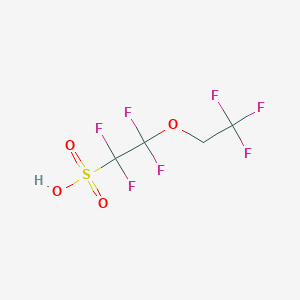![molecular formula C16H28Cl2OSn B14315918 Bis[2-(4-chlorocyclohexyl)ethyl]stannanone CAS No. 106326-95-8](/img/structure/B14315918.png)
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is an organotin compound characterized by the presence of two 4-chlorocyclohexyl groups attached to a stannanone core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone typically involves the reaction of 4-chlorocyclohexylmagnesium bromide with tin(IV) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The general reaction scheme is as follows:
4-chlorocyclohexylmagnesium bromide+tin(IV) chloride→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the stannanone to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorocyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Functionalized organotin compounds with varied applications.
科学研究应用
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a drug delivery system.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets include DNA, RNA, and specific enzymes involved in cellular metabolism. The pathways affected by the compound’s action are still under investigation, but it is known to induce oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) ether: An organochlorine compound with similar structural features.
Bis(2-chloroethyl) sulfide: Known for its use as a chemical warfare agent.
Bis(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is unique due to its stannanone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications, particularly in catalysis and medicine. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
106326-95-8 |
|---|---|
分子式 |
C16H28Cl2OSn |
分子量 |
426.0 g/mol |
IUPAC 名称 |
bis[2-(4-chlorocyclohexyl)ethyl]-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-7-3-5-8(9)6-4-7;;/h2*7-8H,1-6H2;; |
InChI 键 |
YABBCBZYZMFOBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CC[Sn](=O)CCC2CCC(CC2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
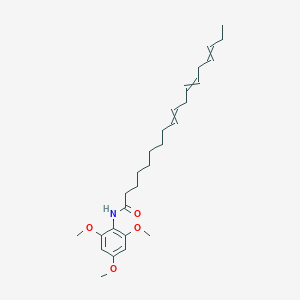
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
